Pyraclonil

Übersicht

Beschreibung

Pyraclonil ist ein Kontakt-Herbizid, das häufig zur Unkrautbekämpfung in Reisfeldern, insbesondere in Japan, eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Bekämpfung von Gras-, Seggen- und Breitblättrigen Unkräutern in Wasserreis. This compound ist ein Protoporphyrinogen-Oxidase-Inhibitor, das heißt, es stört das Enzym, das für die Umwandlung von Protoporphyrinogen IX zu Protoporphyrin IX verantwortlich ist, was zur Anhäufung von Protoporphyrinogen IX in Pflanzenzellen führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Eine Methode zur Synthese von this compound umfasst die folgenden Schritte:

- Zugabe von 0,35 mol Natriumhydrid zu 100 ml Tetrahydrofuran und Abkühlen auf 0 °C.

- In einer Stickstoffatmosphäre tropfenweise Zugabe einer Suspension von 0,17 mol 5-Amino-1-(3-Chlor-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-Pyrazolcarbonitril in 500 ml Tetrahydrofuran.

- Umrühren der Mischung für 1,5 Stunden bei 15 °C.

- Tropfenweise Zugabe einer Lösung von 0,17 mol Propargylchlorid in 20 ml Tetrahydrofuran.

- Umrühren bei Raumtemperatur für 3 Stunden und Abkühlen der Mischung.

- Tropfenweise Zugabe von 0,17 mol Iodmethan und Reaktion bei 15 °C für 3 Stunden.

- Tropfenweise Zugabe von Wasser und Extraktion der Mischung mit Ethylacetat.

- Abtrennung der organischen Phase, Trocknen und Einengen.

- Umkristallisation des Rückstands mit Ethylacetat, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet einen ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist optimiert, um die Ausbeute zu verbessern und die Produktionskosten zu senken. Die Synthesemethode umfasst typischerweise sieben Reaktionen, beginnend mit Formiat, Malonitril, 5-Chlorvalerylchlorid, Trichlorethylen, Hydrazinhydrat und p-Toluolsulfonsäure-Propargylalkohol-Ester .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zur Bildung verschiedener oxidierter Derivate von this compound führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: this compound wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Herbizidmechanismen verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und die Unkrautresistenz zu untersuchen.

Medizin: Die Erforschung des Wirkmechanismus von this compound kann Erkenntnisse über ähnliche biochemische Pfade beim Menschen liefern.

Industrie: This compound wird in der landwirtschaftlichen Industrie zur Unkrautbekämpfung in Reisfeldern eingesetzt und trägt so zu höheren Ernteerträgen bei

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Protoporphyrinogen-Oxidase. Dieses Enzym ist für die Umwandlung von Protoporphyrinogen IX zu Protoporphyrin IX in Pflanzenzellen verantwortlich. Die Hemmung dieses Enzyms führt zur Anhäufung von Protoporphyrinogen IX, das Zellprozesse stört und letztendlich zum Absterben der Pflanze führt .

Wissenschaftliche Forschungsanwendungen

Pyraclonil has several scientific research applications, including:

Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying herbicide mechanisms.

Biology: It is used to study the effects of herbicides on plant physiology and weed resistance.

Medicine: Research on this compound’s mechanism of action can provide insights into similar biochemical pathways in humans.

Industry: This compound is used in the agricultural industry to control weeds in rice paddies, contributing to increased crop yields

Wirkmechanismus

Target of Action

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields . Its primary targets are grass, sedge, and broadleaf weeds . These weeds compete with rice plants for valuable nutrients and sunlight, potentially reducing yield if left uncontrolled .

Mode of Action

This compound works by inhibiting the protoporphyrinogen oxidase (PPO) in the target weeds . This inhibition disrupts the biochemical processes within the weeds, leading to their death .

Biochemical Pathways

It is known that the inhibition of ppo disrupts the synthesis of chlorophyll, which is essential for photosynthesis . This disruption leads to the death of the target weeds .

Pharmacokinetics

The adsorption and desorption characteristics of this compound in the soil are crucial for its bioavailability . This compound exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity . This compound has moderate or high mobility in different agricultural soils .

Result of Action

The action of this compound results in the death of the target weeds . This allows the rice plants to grow without competition for nutrients and sunlight, potentially increasing yield .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as soil type and conditions . For example, the adsorption and desorption of this compound are affected by soil organic matter content and cation exchange capacity . This compound could be transported from soil to groundwater after its application, posing some risks to surface water and groundwater .

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible

Transport and Distribution

This compound has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and this compound could be transported from soil to groundwater after its application . Therefore, this compound poses some risks to surface water and groundwater .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One method for synthesizing pyraclonil involves the following steps:

- Add 0.35 mol of sodium hydride to 100 mL of tetrahydrofuran and cool to 0°C.

- In a nitrogen atmosphere, add a suspension of 0.17 mol of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-yl)-4-pyrazolecarbonitrile in 500 mL of tetrahydrofuran dropwise.

- Stir the mixture for 1.5 hours at 15°C.

- Add a solution of 0.17 mol of propargyl chloride in 20 mL of tetrahydrofuran dropwise.

- Stir at room temperature for 3 hours and cool the mixture.

- Add 0.17 mol of iodomethane dropwise and react at 15°C for 3 hours.

- Add water dropwise and extract the mixture with ethyl acetate.

- Separate the organic phase, dry, and concentrate.

- Recrystallize the residue with ethyl acetate to obtain this compound .

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized to improve yield and reduce production costs. The synthesis method typically involves seven reactions, starting with formate, malononitrile, 5-chlorovaleryl chloride, trichloroethylene, hydrazine hydrate, and p-toluenesulfonic acid propargyl alcohol ester .

Analyse Chemischer Reaktionen

Types of Reactions

Pyraclonil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound, while reduction can yield reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxyfluorfen: Ein weiterer Protoporphyrinogen-Oxidase-Inhibitor, der als Herbizid verwendet wird.

Flumioxazin: Ein Herbizid mit einem ähnlichen Wirkmechanismus, das zur Bekämpfung einer Vielzahl von Unkräutern eingesetzt wird.

Sulfentrazon: Ein Herbizid, das Protoporphyrinogen-Oxidase hemmt und in verschiedenen Kulturen eingesetzt wird.

Einzigartigkeit von Pyraclonil

This compound ist einzigartig aufgrund seiner hohen Wirksamkeit bei der Bekämpfung von Unkräutern in wassergereisten Reisfeldern. Seine spezifische Wirkungsweise und Wirksamkeit gegen mehrere herbizidresistente Unkrautpopulationen machen es zu einem wertvollen Werkzeug im integrierten Pflanzenschutz und in Programmen zur Bewirtschaftung der Unkrautresistenz .

Eigenschaften

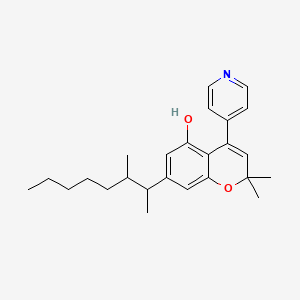

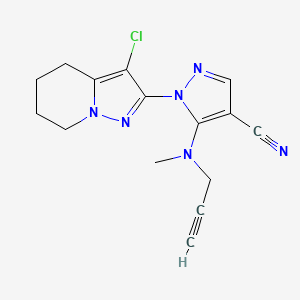

IUPAC Name |

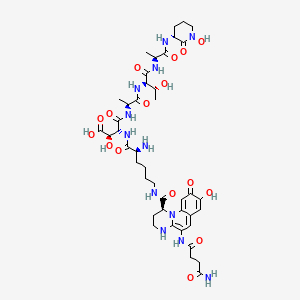

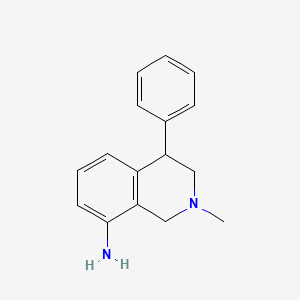

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHMUBRVTJMLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057989 | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158353-15-2 | |

| Record name | Pyraclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

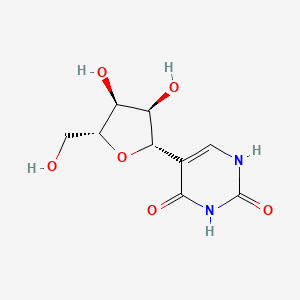

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)